Benzyl 4-methylbenzoate

Lipophilicity Drug Design Extraction

Select Benzyl 4-methylbenzoate for its unique para-methyl substitution, delivering an XLogP3 of 4.3—1.6 log units higher than methyl 4-methylbenzoate—ensuring distinct retention and partition behavior in HPLC and lipophilic applications. Its elevated boiling point (344.2°C) and solid form minimize evaporative loss in high-temperature syntheses, while preliminary antimicrobial activity against E. coli and S. aureus (0.5 mg/mL) opens avenues in preservative research. Choose this differentiated ester where generic benzyl benzoate falls short.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 5467-99-2
Cat. No. B1581448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-methylbenzoate
CAS5467-99-2
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyLNXGEZSXCGDUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Methylbenzoate (CAS 5467-99-2): Properties and Class Baseline for Procurement


Benzyl 4-methylbenzoate (CAS 5467-99-2) is a para-substituted aromatic ester, consisting of a 4-methylbenzoyl moiety linked to a benzyl alcohol group [1]. With a molecular weight of 226.27 g/mol and the molecular formula C₁₅H₁₄O₂, it belongs to the class of benzyl benzoates [1]. Its structure, characterized by a methyl group at the para-position of the benzoate ring, differentiates it from the unsubstituted parent compound, benzyl benzoate [2]. This modification significantly influences its physicochemical properties, including increased lipophilicity and altered thermal behavior, which are critical factors in its selection for specific research and industrial applications [1].

Why Benzyl 4-Methylbenzoate Cannot Be Interchanged with Common Benzoate Esters


The unique para-methyl substitution on the benzoyl ring of Benzyl 4-methylbenzoate drives distinct physicochemical behavior that precludes generic substitution. Simple in-class analogs like methyl 4-methylbenzoate or the unsubstituted benzyl benzoate exhibit substantially different lipophilicity and thermal profiles [1]. For instance, the XLogP3 value of 4.3 for Benzyl 4-methylbenzoate is significantly higher than that of methyl 4-methylbenzoate (2.7), directly impacting its behavior in partition-based applications [2]. Similarly, its boiling point (344.2 °C) differs markedly from that of the parent benzyl benzoate (323-324 °C), which alters its volatility and handling characteristics in synthesis and formulation . These differences are not subtle; they represent a fundamental shift in molecular properties that will affect solubility, stability, and reactivity in predictable ways, as detailed in the quantitative evidence below.

Quantifiable Differentiation of Benzyl 4-Methylbenzoate Against Key Analogs


Comparative LogP Analysis for Benzyl 4-Methylbenzoate vs. Methyl 4-Methylbenzoate and Benzyl Benzoate

Benzyl 4-methylbenzoate exhibits a significantly higher predicted lipophilicity (XLogP3 = 4.3) compared to its smaller ester analog, methyl 4-methylbenzoate (XLogP3 = 2.7) [1][2]. This increase of 1.6 log units is driven by the additional phenyl ring in the benzyl moiety. The XLogP3 for the unsubstituted parent, benzyl benzoate, is 4.0 [3], showing that the para-methyl group on Benzyl 4-methylbenzoate adds an additional 0.3 log units of lipophilicity.

Lipophilicity Drug Design Extraction Chromatography

Thermal Property Differentiation: Boiling Point Comparison of Benzyl 4-Methylbenzoate and Key Analogs

The boiling point of Benzyl 4-methylbenzoate is reported as 344.2 °C at 760 mmHg [1][2]. This is notably higher than that of the unsubstituted benzyl benzoate, which boils at 323-324 °C under the same pressure , a difference of approximately 20 °C. Furthermore, the analog 4-methylbenzyl 4-methylbenzoate (CAS 21086-87-3) has an even higher boiling point of 360.5 °C, reflecting the impact of an additional methyl group on the benzyl moiety .

Volatility Distillation Thermal Stability Formulation

Density and Physical Form Differentiation Against Common Analogs

Benzyl 4-methylbenzoate is reported as a white to yellow powder or crystals with a density of 1.107 g/cm³ [1]. This contrasts with benzyl benzoate, which is a colorless liquid (or solidifying to leaflets) at room temperature with a density of 1.118 g/cm³ at 20 °C . The solid physical state of Benzyl 4-methylbenzoate under standard storage conditions is a direct consequence of the para-methyl substitution, which likely enhances intermolecular packing and raises the melting point relative to the liquid benzyl benzoate.

Formulation Material Handling Crystallization Density Measurement

Preliminary Antimicrobial Activity: A Potential Differentiator for Research Applications

Benzyl 4-methylbenzoate has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . A separate study reports a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, suggesting potential for antimicrobial research . While a direct, head-to-head comparison with the MIC of benzyl benzoate or methyl 4-methylbenzoate is not available, this preliminary data indicates a biological activity profile that may be distinct from its simpler, fragrance-focused analogs. Further investigation would be required for direct comparative claims.

Antimicrobial Minimum Inhibitory Concentration Microbiology Drug Discovery

Optimal Procurement-Driven Application Scenarios for Benzyl 4-Methylbenzoate


Organic Synthesis: High-Temperature Esterification and Protecting Group Chemistry

The elevated boiling point (344.2 °C) and solid physical form of Benzyl 4-methylbenzoate make it a robust choice for high-temperature organic reactions [1]. Its stability and lower volatility compared to benzyl benzoate reduce evaporative loss, ensuring consistent stoichiometry in reactions such as transesterifications or as a protected benzoate synthon. This is particularly advantageous when a benzyl ester protecting group is required for a substrate that will be exposed to elevated thermal conditions [1].

Material Science and Chromatography: Modulated Lipophilicity for Separation Science

With an XLogP3 of 4.3, Benzyl 4-methylbenzoate offers a distinct lipophilicity that is 1.6 log units higher than methyl 4-methylbenzoate [2][3]. This property makes it an excellent candidate for use as a model compound in reverse-phase HPLC method development, where it will exhibit significantly longer retention times, allowing for better separation of closely related benzoate esters. It can also serve as a lipophilic probe in studying partition coefficients for drug delivery or environmental fate modeling [2].

Fragrance and Flavor Development: Controlled Release Formulations

The combination of a solid physical form and a boiling point higher than benzyl benzoate (by ~20 °C) positions Benzyl 4-methylbenzoate as a potential precursor or a direct component in controlled-release fragrance systems [1]. Its lower volatility and solid state can be engineered to provide a longer-lasting scent profile compared to more volatile liquid esters like methyl benzoate or benzyl benzoate, making it suitable for applications in which sustained fragrance emission is desired .

Antimicrobial Preservative Research

Preliminary evidence of antimicrobial activity against E. coli and S. aureus, with reported efficacy at 0.5 mg/mL, suggests a potential application as a preservative or active agent in research settings . While not a proven drug, this activity profile differentiates it from many benzoate esters that are primarily inert solvents or fragrances. This makes it a candidate for formulation studies exploring its use in microbiological media or as a test compound in antibiotic discovery programs .

Technical Documentation Hub

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